2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit pharmacological properties, particularly in the realm of neuropharmacology and antibacterial activity. The compound's molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.30 g/mol. It is primarily synthesized for research purposes, especially in studies related to drug development and biological activity.
This compound can be sourced from various chemical suppliers, including VWR and Santa Cruz Biotechnology, which provide it for research applications. Its classification falls under organic compounds, specifically those containing piperazine moieties, which are known for their diverse biological activities. The compound is often categorized within the broader context of pharmaceutical intermediates due to its relevance in synthesizing more complex therapeutic agents.
The synthesis of 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves several steps, including:
The synthesis can be complex and may require specific conditions such as temperature control and reaction times to optimize yields. For instance, some methods have reported yields exceeding 90% under carefully controlled conditions, emphasizing the importance of reaction parameters in synthetic procedures .
The compound's key structural data includes:
The chemical reactivity of 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid includes various functional transformations:
These reactions are significant for modifying the compound's properties or enhancing its biological activity. Reaction conditions such as solvent choice, temperature, and catalysts play crucial roles in determining the reaction pathways and yields .
The mechanism of action for 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid primarily involves its interaction with biological targets at the cellular level:
Research indicates that compounds with similar structures often exhibit significant antibacterial and neuropharmacological effects, although specific data on this compound's efficacy remains limited .
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is primarily utilized in scientific research settings:
This compound features a piperazine ring core substituted at the N1-position with a 2-methoxybenzyl group and at the C3-position with an oxo (ketone) moiety. The C2-position carries an acetic acid side chain, enabling potential salt formation or conjugation chemistry. Its molecular formula is C₁₄H₁₈N₂O₄, corresponding to a molecular weight of 278.31 g/mol [1] [3]. Key structural attributes include:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1033600-22-4 | [1] [3] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |
| Exact Molecular Weight | 278.31 g/mol | [1] |
| SMILES Notation | O=C(O)CC1N(CC2=CC=CC=C2OC)CCNC1=O | [3] |
| Purity Specification | Not analytically validated (sold "as-is") | [4] |
The systematic IUPAC name 2-[1-(2-Methoxybenzyl)-3-oxopiperazin-2-yl]acetic acid reflects:
Table 2: Nomenclature Systems
| Nomenclature System | Name | |
|---|---|---|
| Systematic IUPAC | 2-[1-(2-Methoxybenzyl)-3-oxopiperazin-2-yl]acetic acid | |
| CAS Index | 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid | [1] |
| Common | 1-(2-Methoxybenzyl)-2-(carboxymethyl)piperazin-3-one |
Piperazine derivatives emerged as privileged scaffolds in medicinal chemistry during the mid-20th century due to their:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: